![molecular formula C24H31NO6 B11011790 trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11011790.png)
trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate . This intermediate is then subjected to further reactions to introduce the cyclohexane ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and exhibit similar biological activities.
Cyclohexanecarboxylic acid derivatives: Compounds with a cyclohexane ring and carboxylic acid group, used in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[[[2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H31NO6/c1-3-4-5-18-12-22(27)31-20-11-15(2)10-19(23(18)20)30-14-21(26)25-13-16-6-8-17(9-7-16)24(28)29/h10-12,16-17H,3-9,13-14H2,1-2H3,(H,25,26)(H,28,29) |
InChI Key |
RCJINVKJESWGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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